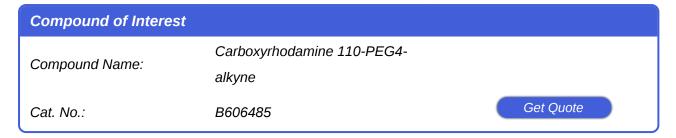


Carboxyrhodamine 110-PEG4-alkyne: A Technical Guide to its Spectroscopic Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of **Carboxyrhodamine 110-PEG4-alkyne**, a versatile fluorescent probe with significant applications in biomedical research and drug development. The guide details its excitation and emission spectra, molar extinction coefficient, and quantum yield. Furthermore, it outlines experimental protocols for spectroscopic measurements and illustrates its utility in contemporary biochemical workflows.

Core Spectroscopic and Physical Properties

Carboxyrhodamine 110-PEG4-alkyne is a highly efficient green fluorescent dye. The incorporation of a polyethylene glycol (PEG) spacer enhances its solubility in aqueous media and the terminal alkyne group allows for its covalent attachment to molecules of interest via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] Its fluorescence is notably stable across a pH range of 4 to 9.[4][5]

The key quantitative data for **Carboxyrhodamine 110-PEG4-alkyne** are summarized in the table below.



Property	Value	Notes
Excitation Maximum (λex)	501 nm	Measured in Methanol (MeOH).[4]
Emission Maximum (λem)	525 nm	Measured in Methanol (MeOH).[4]
Molar Extinction Coefficient (ε)	74,000 L·mol ⁻¹ ·cm ⁻¹	Measured in Methanol (MeOH).[4]
Recommended Excitation Source	488 nm Argon-ion laser	A common laser line that provides efficient excitation.[4]
Solubility	DMF, DMSO, MeOH	[4]

Experimental Protocols Determining Fluorescence Spectra

A detailed protocol for measuring the excitation and emission spectra of **Carboxyrhodamine 110-PEG4-alkyne** is provided below. This is a generalized procedure that can be adapted based on the specific instrumentation available.

- 1. Materials and Reagents:
- Carboxyrhodamine 110-PEG4-alkyne
- Spectroscopy-grade solvent (e.g., Methanol, DMSO, or PBS)
- Spectrofluorometer
- · Quartz cuvettes (1 cm path length)
- Micropipettes
- 2. Sample Preparation:
- Prepare a stock solution of **Carboxyrhodamine 110-PEG4-alkyne** in a suitable solvent (e.g., 1 mM in DMSO).



- From the stock solution, prepare a dilute working solution in the desired final solvent (e.g., 1 μM in PBS). The final absorbance of the solution at the excitation maximum should be below 0.1 to avoid inner filter effects.
- 3. Instrumentation Setup:
- Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time (typically 20-30 minutes) to ensure a stable output.
- Set the excitation and emission slit widths (e.g., 5 nm).
- 4. Measurement of Emission Spectrum:
- Place a cuvette containing the solvent blank in the spectrofluorometer and record a blank spectrum.
- Replace the blank with the cuvette containing the Carboxyrhodamine 110-PEG4-alkyne solution.
- Set the excitation wavelength to the absorbance maximum (approximately 501 nm).
- Scan the emission spectrum across a suitable range (e.g., 510 nm to 650 nm).
- Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).
- 5. Measurement of Excitation Spectrum:
- Set the emission wavelength to the determined emission maximum (approximately 525 nm).
- Scan the excitation spectrum across a suitable range (e.g., 400 nm to 520 nm).
- The peak of this spectrum is the excitation maximum (λex).

Determining Fluorescence Quantum Yield (Relative Method)



The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield. For green-emitting dyes like Carboxyrhodamine 110, Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common reference standard.[6]

1. Additional Materials:

- Fluorescein (or another suitable standard)
- 0.1 M NaOH

2. Procedure:

- Prepare a series of solutions of both the **Carboxyrhodamine 110-PEG4-alkyne** and the reference standard at different concentrations, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.
- Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
- Measure the fluorescence emission spectrum for each solution and integrate the area under the emission curve.
- Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.
- The quantum yield of the sample (Φ sample) can be calculated using the following equation:

 Φ sample = Φ ref * (Gradient sample / Gradient ref) * (n sample² / n ref²)

Where:

- Φ_ref is the quantum yield of the reference.
- Gradient_sample and Gradient_ref are the gradients from the plots of integrated fluorescence intensity versus absorbance.
- n_sample and n_ref are the refractive indices of the solvents used for the sample and reference, respectively.

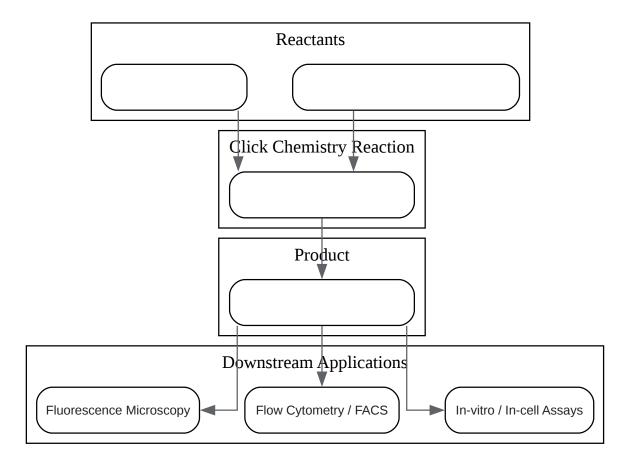


Applications in Drug Development and Research

Carboxyrhodamine 110-PEG4-alkyne is a valuable tool in drug discovery and chemical biology, primarily due to its alkyne handle which allows for its use in "click" chemistry reactions. [3] This enables the fluorescent labeling of azide-containing biomolecules. A significant application is in the development of Proteolysis Targeting Chimeras (PROTACs).[1][7] PROTACs are bifunctional molecules that induce the degradation of a target protein.[8] Carboxyrhodamine 110-PEG4-alkyne can be incorporated as a fluorescent linker in a PROTAC, allowing for the visualization and tracking of the molecule in cellular assays.

Logical Workflow: Fluorescent Labeling of an Azide-Modified Protein

The following diagram illustrates a typical workflow for the fluorescent labeling of a target protein containing an azide modification using **Carboxyrhodamine 110-PEG4-alkyne** via a copper-catalyzed click reaction.



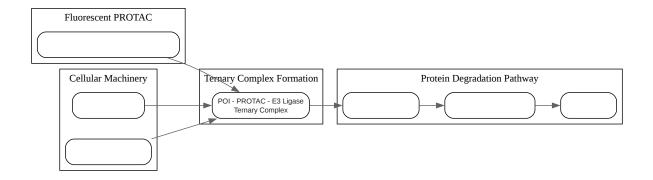


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Caption: Workflow for fluorescent labeling of an azide-modified protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram outlines the mechanism of action for a PROTAC that incorporates a fluorescent linker like **Carboxyrhodamine 110-PEG4-alkyne**. This allows for the visualization of the PROTAC's engagement with its targets.



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Caption: PROTAC mechanism of action leading to protein degradation.

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